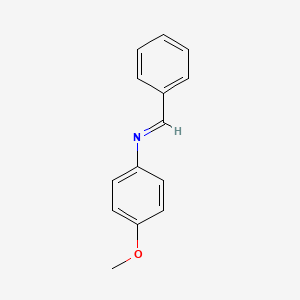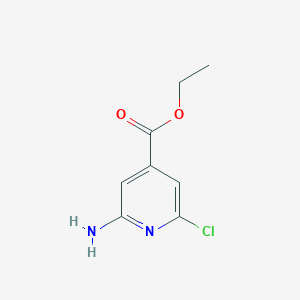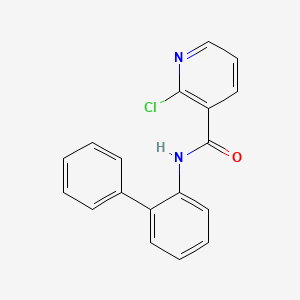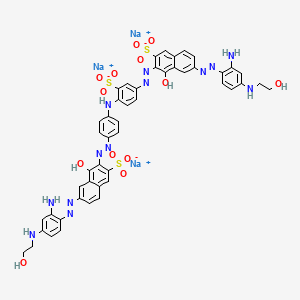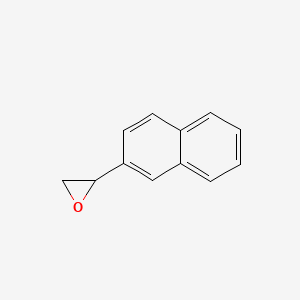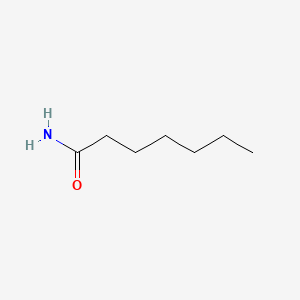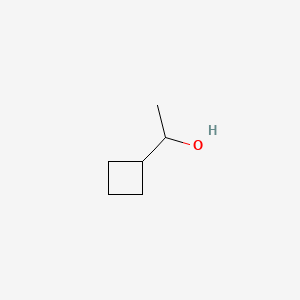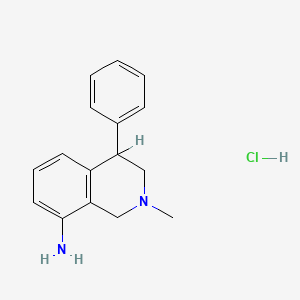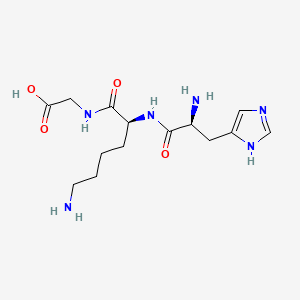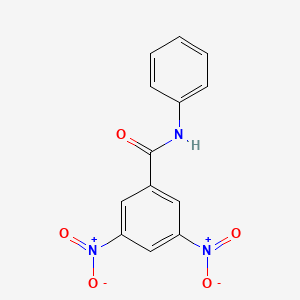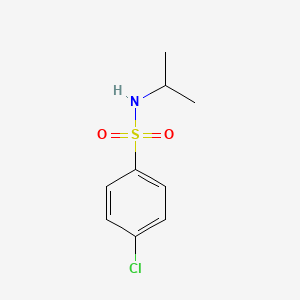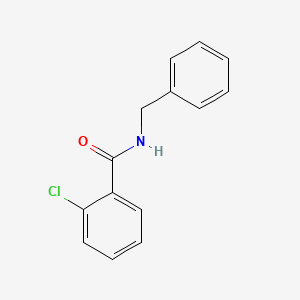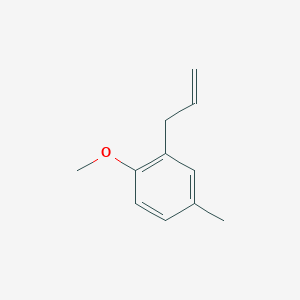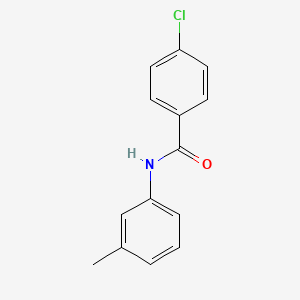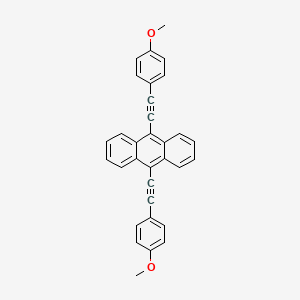
9,10-Bis(4-methoxyphenylethynyl)anthracene
Descripción general
Descripción
9,10-Bis(4-methoxyphenylethynyl)anthracene is an aromatic hydrocarbon with the chemical formula C28H22O2 . It exhibits strong fluorescence and is commonly used as a chemiluminescent fluorophore with high quantum efficiency. In practical applications, it is employed in lightsticks , producing ghostly green light .
Synthesis Analysis
The synthesis of BPEA involves the combination of anthracene with two phenylethynyl groups, each substituted with a methoxy group at the para position. The synthetic route typically includes alkyne coupling reactions, such as Sonogashira or Glaser coupling, to form the phenylethynyl linkages .
Molecular Structure Analysis
BPEA features a polycyclic aromatic hydrocarbon system, with two phenylethynyl groups attached to the anthracene core. The molecular structure is planar due to the conjugation of π-electrons across the entire framework. The shorter flexible oligo(ethyleneglycol) chains serve as linkers bridging the luminophore and another aromatic group .
Chemical Reactions Analysis
BPEA is known for its fluorescence properties. When subjected to chemiluminescence reactions, it emits light efficiently. The specific reactions involving BPEA depend on the context, such as its use as a scintillator additive or in peroxyoxalate chemiluminescence systems .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Aggregation-Induced Emission and Cell Imaging
Research has revealed that derivatives of 9,10-bis(4-methoxyphenylethynyl)anthracene demonstrate remarkable aggregation-induced emission (AIE) behaviors. These properties have been leveraged in the field of cell imaging, where these compounds serve as effective fluorochromes. The AIE characteristic is significantly influenced by substituent groups, which also affect the molecular packing and mechanofluorochromic performance of these compounds (Wang et al., 2020).
Fluorescent pH Sensors and Biological Probes
9,10-Bis(4-methoxyphenylethynyl)anthracene derivatives have been employed as novel fluorescent pH sensors and biological probes. These compounds exhibit AIE characteristics and can be tuned to respond to environmental changes, making them suitable for pH and biomacromolecule sensing. Some derivatives interact strongly with proteins and DNA, amplifying their emission and serving as selective probes for these biomacromolecules (Lu et al., 2010).
Semiconducting Properties and Applications
Studies on 9,10-bis(phenylethynyl)anthracene derivatives have revealed their potential as semiconducting materials. These compounds, when substituted at specific positions, demonstrate enhanced J-aggregated intermolecular interactions, impacting their electronic and photophysical properties. This has implications for their use in thin-film transistor devices, with observed high hole mobility, making them suitable for applications in semiconducting devices (Hur et al., 2011).
Fluorescent Materials for Chemiluminescence
Research into phenylethynyl substituted aromatic compounds, such as 9,10-bis(phenylethynyl)anthracene, has led to their application as fluorescent materials in peroxyoxalate chemiluminescence. These studies have provided insights into the synthesis process and the potential of these materials in enhancing chemiluminescent reactions (Hanhela & Paul, 1981).
Electroluminescent Material Research
The synthesis and photophysical properties of 9,10-diarylanthracene, including 9,10-bis(4-methoxyphenyl) anthracene, have been explored for potential applications in organic light-emitting devices (OLEDs). These compounds show high blue emissions in solution, indicating their promise as blue emitters in OLEDs due to their excellent thermal stability and photophysical characteristics (Zhang et al., 2020).
Propiedades
IUPAC Name |
9,10-bis[2-(4-methoxyphenyl)ethynyl]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O2/c1-33-25-17-11-23(12-18-25)15-21-31-27-7-3-5-9-29(27)32(30-10-6-4-8-28(30)31)22-16-24-13-19-26(34-2)20-14-24/h3-14,17-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQCWOHNNKPROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314310 | |
| Record name | 9,10-Bis[(4-methoxyphenyl)ethynyl]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis(4-methoxyphenylethynyl)anthracene | |
CAS RN |
80034-27-1 | |
| Record name | NSC281969 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Bis[(4-methoxyphenyl)ethynyl]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



